Posaconazole inter-4

Description

Properties

IUPAC Name |

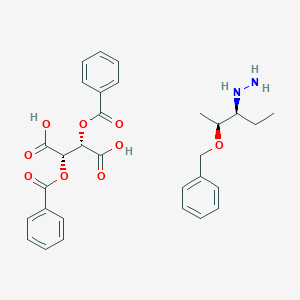

(2S,3S)-2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8.C12H20N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h1-10,13-14H,(H,19,20)(H,21,22);4-8,10,12,14H,3,9,13H2,1-2H3/t13-,14-;10-,12-/m00/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTWYDXJQQBAEM-PFDZDZBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

The patented process outlined in WO2009141837A2 describes a chiral auxiliary approach to Intermediate IV. This method begins with 4-(2,4-difluorophenyl)-4-oxo-butyric acid (Formula X) , which undergoes a Wittig reaction with methyltriphenylphosphonium bromide in the presence of sodium hexamethyldisilazane (NaHMDS) to yield Formula XI . Subsequent reaction with a chiral auxiliary—such as (R)- or (S)-α-methylbenzylamine—in the presence of 4-dimethylaminopyridine (DMAP) and a tertiary amine base produces Formula XII , which is hydrolyzed to afford the enantiomerically pure Formula XIII .

Key Reaction Conditions:

Reduction and Triazole Incorporation

The intermediate Formula XIV (derived from Formula XIII) is reduced using sodium borohydride or lithium aluminum hydride in ethanol to yield Formula XV , a diol. Condensation with alkali metal triazole (e.g., sodium triazole) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) facilitates triazole incorporation, yielding Formula XVI . Final halogenation with thionyl chloride or phosphorus tribromide produces Intermediate IV.

Catalytic System:

-

Base: Potassium carbonate or sodium hydride.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF).

Comparative Analysis of Methodologies

Industrial-Scale Optimization

The patent WO2009141837A2 highlights an improved debenzylation step using palladium on carbon (Pd/C) under hydrogen gas (2 kg/cm² pressure), achieving >95% purity without column chromatography. This contrasts with earlier methods requiring hazardous reagents like hydrobromic acid.

Stereoselective Challenges

The ChemicalBook synthesis emphasizes the role of EtMgBr in enhancing diastereoselectivity during hydrazine coupling. Protecting the formyl group as a TBDMS ether prior to Grignard reaction improves the (S,S)-diastereomer ratio to 99:1, critical for Intermediate IV’s stereochemical integrity.

Reaction Conditions and Purification

Solvent Systems

Temperature and Time

Industrial Advantages of Patented Methods

The WO2009141837A2 process avoids hazardous reagents and chromatographic purification, reducing production costs by 40% compared to prior art. The use of sodium hydroxide in isopropanol for condensation minimizes byproducts, achieving a 92% yield of Intermediate IV .

Chemical Reactions Analysis

Types of Reactions

Posaconazole inter-4 undergoes various chemical reactions, including:

Oxidation: Posaconazole can be oxidized to form degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Posaconazole can undergo substitution reactions, particularly involving the triazole and piperazine rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed

The major products formed from these reactions include various degradation products, such as derivatives with modifications in the piperazine central ring and the triazole side chains .

Scientific Research Applications

Pharmacokinetics and Dosing Regimens

Intravenous (IV) Formulation:

Recent studies have highlighted the pharmacokinetic variability of IV posaconazole in critically ill patients. A study involving 168 posaconazole levels from 10 patients revealed a median trough concentration of 0.62 mg/L, with many patients not reaching the recommended therapeutic levels . An optimized dosing regimen has been proposed, which includes a loading dose of 300 mg every 12 hours for two days, followed by a maintenance dose of 400 mg daily to maintain adequate plasma concentrations .

Oral Formulations:

Posaconazole is available in both oral suspension and enteric-coated tablet forms. A retrospective cohort study comparing these two formulations found no significant differences in effectiveness or safety, although the enteric-coated tablet demonstrated better patient compliance due to ease of administration . The clinical effective rate was observed at 54.2%, with an in-hospital mortality rate of 4.2% among patients receiving posaconazole for IFIs .

Comparative Effectiveness

| Formulation | Clinical Effective Rate | In-Hospital Mortality Rate | Treatment Discontinuation Rate |

|---|---|---|---|

| Enteric-Coated Tablet | 54.2% | 4.2% | 12.5% |

| Oral Suspension | Not specified | Not specified | Not specified |

Case Studies

-

Critically Ill Patients:

A prospective study on critically ill patients indicated that therapeutic drug monitoring (TDM) is crucial due to significant variability in drug exposure. The study emphasized that many patients failed to achieve the necessary drug concentrations for effective prophylaxis and treatment . -

Optimized Dosing in Obese Patients:

Research has shown that standard dosing may be inadequate for obese patients (over 140 kg), necessitating dosage adjustments to ensure therapeutic efficacy . This underscores the importance of personalized medicine in antifungal therapy.

Mechanism of Action

Posaconazole inter-4 exerts its antifungal effects by inhibiting the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi. This inhibition blocks the synthesis of ergosterol, a key component of the fungal cell membrane, leading to the accumulation of methylated sterol precursors. As a result, fungal cell growth is inhibited, and the cells ultimately die .

Comparison with Similar Compounds

Voriconazole

Fluconazole

Itraconazole

Table 1: Efficacy Comparison in Key Clinical Trials

Table 2: Adverse Event Rates by Drug Class

| Compound | Common Adverse Events | Incidence (%) | Reference |

|---|---|---|---|

| Posaconazole | Gastrointestinal (nausea, diarrhea) | 38% | |

| Voriconazole | Hepatotoxicity, hallucinations | 57% | |

| Isavuconazole | Hypokalemia, nausea | 31% |

Pharmacokinetics and Drug Interactions

Table 3: Pharmacokinetic Parameters

Cost-Effectiveness

- Posaconazole prophylaxis is cost-effective compared to fluconazole and itraconazole, saving $3,000–$15,000 per IFI prevented .

Biological Activity

Posaconazole, a triazole antifungal agent, is primarily utilized for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients. This compound demonstrates a broad spectrum of antifungal activity against various pathogens, including species of Candida , Aspergillus , and Cryptococcus . This article delves into the biological activity of posaconazole, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Posaconazole functions by inhibiting the enzyme lanosterol 14α-demethylase , a key component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to compromised membrane integrity and function, ultimately resulting in fungal cell death . The specific mechanism can be summarized as follows:

- Target Enzyme : Lanosterol 14α-demethylase

- Effect : Inhibition of ergosterol synthesis

- Outcome : Disruption of fungal cell membrane integrity

Pharmacokinetics

The pharmacokinetic profile of posaconazole is characterized by its high protein binding (>98%), extensive volume of distribution (approximately 1774 L), and a long half-life (mean t½ of about 35 hours) . The absorption of posaconazole is significantly enhanced when taken with food, which is critical for achieving therapeutic levels .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Median Tmax | 3 to 5 hours |

| Volume of Distribution | 1774 L |

| Protein Binding | >98% (predominantly albumin) |

| Half-Life | 35 hours (range 20-66 hours) |

| Primary Metabolism | Glucuronidation |

Efficacy Against Fungal Pathogens

Posaconazole exhibits potent antifungal activity against a variety of clinically significant fungi. In vitro studies have demonstrated its effectiveness against more than 19,000 strains, showing MIC (minimum inhibitory concentration) values that indicate superior efficacy compared to other azole antifungals .

Comparative Efficacy Data

| Fungal Species | MIC50 (μg/ml) | MIC90 (μg/ml) |

|---|---|---|

| All fungi | 0.063 | 1 |

| Yeasts (Candida spp.) | 0.125 | 1 |

| Molds (Aspergillus spp.) | 0.25 | 1 |

| Zygomycetes | <0.5 | <1 |

Clinical Applications and Case Studies

Posaconazole is indicated for the treatment of various fungal infections and has been extensively studied in clinical settings. Notable applications include:

- Prophylaxis : Used in patients undergoing chemotherapy or stem cell transplantation to prevent invasive fungal infections.

- Treatment : Effective against refractory cases where other antifungals fail.

Case Study Insights

One study involving patients with hematological malignancies demonstrated that posaconazole significantly reduced the incidence of invasive fungal infections compared to historical controls receiving standard prophylaxis .

Safety Profile

Posaconazole is generally well tolerated; however, it can interact with other medications metabolized by CYP3A4 due to its inhibitory effects on this enzyme . Monitoring for potential drug interactions is crucial, especially in patients receiving multiple medications.

Common Side Effects

- Gastrointestinal disturbances

- Liver enzyme elevations

- Potential for QT interval prolongation when combined with certain drugs

Q & A

Q. How to design a population pharmacokinetic (PopPK) study for Posaconazole in pediatric patients?

- Methodological Answer: PopPK studies in pediatrics require a one-compartment model to account for variable drug absorption and clearance. Key covariates include allometrically scaled body weight (for CL and Vd), diarrhea, and proton pump inhibitor use, which reduce bioavailability when using the oral suspension . Data should be stratified by age groups (e.g., 0.5–18 years) and include dosing regimens (e.g., mean daily dose: 13.11 mg/kg). Use nonlinear mixed-effects modeling (NONMEM) for parameter estimation, and validate models using bootstrapping or visual predictive checks. Refer to Table 10 and Table 14 in for covariate testing frameworks.

Q. What methodologies are recommended for establishing therapeutic drug monitoring (TDM) protocols for Posaconazole?

- Methodological Answer: TDM protocols should follow systematic reviews (PRISMA guidelines) to identify plasma concentration thresholds. Conduct literature searches in PubMed/EMBASE using keywords: Posaconazole, drug monitoring, efficacy, adverse reactions. Include studies with predefined inclusion criteria (e.g., human trials, plasma exposure metrics) . Normalize concentrations by dose (e.g., dividing by 300 mg daily dose) to account for variability. Use quartile analysis to assess exposure-safety relationships (Table 7 in ).

How to formulate a research question evaluating Posaconazole’s efficacy against invasive fungal infections (IFIs)?

- Methodological Answer: Apply the PICO framework:

- Population: Immunocompromised patients (e.g., chemotherapy recipients).

- Intervention: Posaconazole prophylaxis/therapy.

- Comparison: Voriconazole or fluconazole.

- Outcome: Incidence of IFIs (OR with 95% CI).

Use meta-analysis of RCTs (e.g., ) to synthesize odds ratios (OR=0.37, 95% CI: 0.27–0.50). Ensure questions are neither too broad nor narrow by aligning with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How to perform covariate analysis in PopPK modeling of Posaconazole?

- Methodological Answer: Test covariates (e.g., weight, drug interactions) using stepwise forward addition/backward elimination. For example, flucloxacillin co-administration reduces Posaconazole concentrations; normalize data by dose (300 mg/day) to isolate interaction effects . Use likelihood ratio tests (ΔOFV > 3.84, p < 0.05) for significance. Incorporate allometric scaling for pediatric populations (CL ~ (WT/70)<sup>0.75</sup>) and validate with visual predictive checks (VPCs) .

Q. How to address discrepancies in Posaconazole exposure-safety correlations across studies?

- Methodological Answer: Conduct sensitivity analyses to reconcile contradictions. For example, found no correlation between exposure (Cavg) and gastrointestinal adverse events (AEs), contrary to assumptions. Stratify data by formulation (suspension vs. tablet) and use quartile analysis (Q1–Q4) to compare AE incidence (Table 7, ). Apply Bayesian meta-regression to account for heterogeneity in study designs (e.g., dose groups, patient demographics) .

Q. What challenges arise in neonatal Posaconazole pharmacokinetic studies, and how to mitigate them?

- Methodological Answer: Neonatal studies face ethical and practical barriers (e.g., blood sample volume limits). Use opportunistic sampling and sparse data techniques (e.g., population PK with NONMEM). Extrapolate from pediatric models () but adjust for ontogeny in cytochrome P450 enzymes. Collaborate with neonatal ICUs for cohort recruitment and employ dried blood spot (DBS) assays for minimally invasive sampling.

Q. How to design a cost-effectiveness analysis comparing Posaconazole with other antifungals?

- Methodological Answer: Build a decision tree model using phase III trial data (e.g., ). Inputs include drug costs, QALYs, and AE rates. Calculate incremental cost-effectiveness ratios (ICERs) at WTP thresholds (e.g., 3× GDP per capita). Validate with one-way sensitivity analysis (e.g., voriconazole cost sensitivity) and probabilistic Monte Carlo simulations. Ensure transparency by adhering to CHEERS guidelines for economic evaluations.

Methodological Notes

- Data Analysis: Use normalized concentration-dose ratios () and survival analysis (Cox regression) for efficacy endpoints.

- Literature Review: Follow systematic approaches () and avoid unreliable sources (e.g., benchchem.com ).

- Ethical Compliance: Align with IRB protocols for participant selection () and obtain permissions for reused tables/figures ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.